![molecular formula C10H16AsNO3 B14744072 [4-(diethylamino)phenyl]arsonic acid CAS No. 5185-76-2](/img/structure/B14744072.png)
[4-(diethylamino)phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diethylamino)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C10H16AsNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(diethylamino)phenyl]arsonic acid typically involves the reaction of N,N-diethylaniline with arsenic acid. The reaction proceeds via electrophilic aromatic substitution, where the arsonic acid group is introduced to the phenyl ring. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using techniques such as crystallization or distillation to achieve the required purity for its applications .
Chemical Reactions Analysis
Types of Reactions: [4-(Diethylamino)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsenic trioxide .
Scientific Research Applications
Chemistry: In chemistry, [4-(diethylamino)phenyl]arsonic acid is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organoarsenic compounds .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It has been used in studies related to enzyme inhibition and protein binding .
Medicine: Historically, organoarsenic compounds, including this compound, have been explored for their therapeutic potential. due to toxicity concerns, their use in medicine has been limited .
Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. It is also employed in the manufacturing of certain dyes and pigments .
Mechanism of Action
The mechanism of action of [4-(diethylamino)phenyl]arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, inhibiting their activity. This interaction is primarily due to the presence of the arsonic acid group, which can form covalent bonds with thiol groups in proteins . The molecular targets and pathways involved include enzyme inhibition and disruption of cellular redox balance .
Comparison with Similar Compounds
Arsanilic acid: Similar in structure but lacks the diethylamino group.
Phenylarsonic acid: Contains a phenyl ring with an arsonic acid group but no additional substituents.
Roxarsone: An organoarsenic compound with a hydroxyl group attached to the phenyl ring.
Uniqueness: [4-(Diethylamino)phenyl]arsonic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specific synthetic and industrial applications .
Properties
CAS No. |
5185-76-2 |
|---|---|
Molecular Formula |
C10H16AsNO3 |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C10H16AsNO3/c1-3-12(4-2)10-7-5-9(6-8-10)11(13,14)15/h5-8H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
YFUGZCXQZRAGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


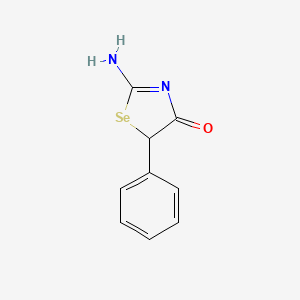
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
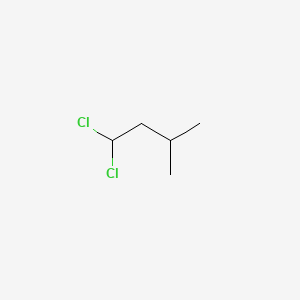
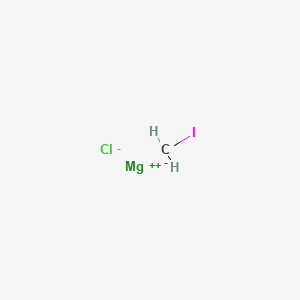
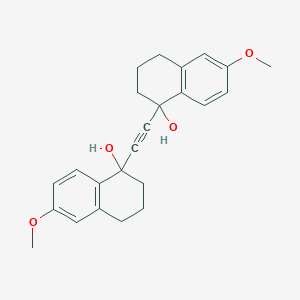
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)

![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
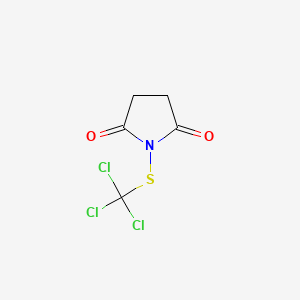
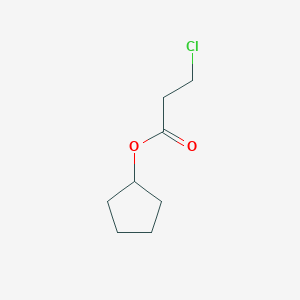
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)


